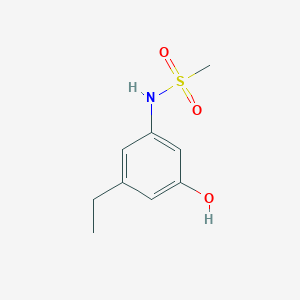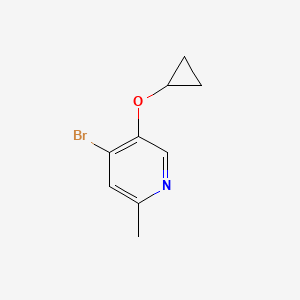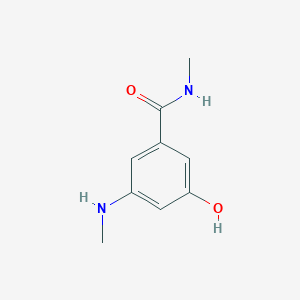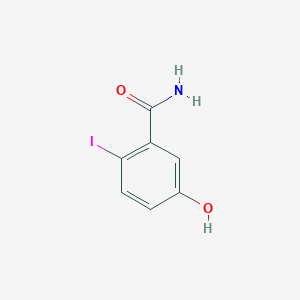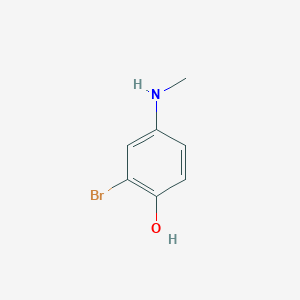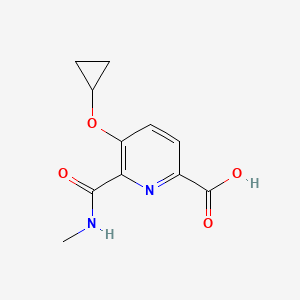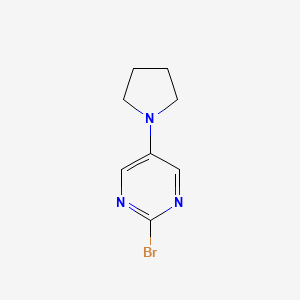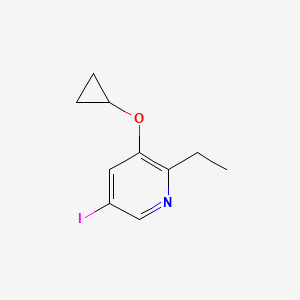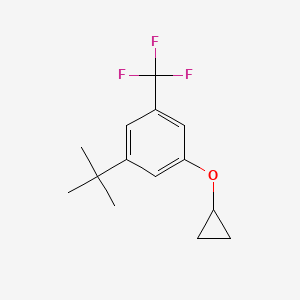![molecular formula C9H13NO2 B14842657 (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol This compound is known for its unique structure, which includes a furo[2,3-C]pyridine ring system
Métodos De Preparación
The synthesis of (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol can be achieved through several synthetic routes. One common method involves the use of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carbonitrile as a starting material . This compound undergoes a series of reactions, including cyclization and reduction, to form the desired product. The reaction conditions typically involve the use of strong bases and reducing agents, such as sodium borohydride, under controlled temperatures and pressures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in the regulation of various cellular processes . By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol can be compared with other similar compounds, such as:
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanamine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amines: These compounds are used as Janus kinase inhibitors and have potent anti-inflammatory properties.
The uniqueness of this compound lies in its specific inhibitory effects on CSNK1α and CSNK1δ, which are not commonly targeted by other similar compounds.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-10-3-2-7-4-8(6-11)12-9(7)5-10/h4,11H,2-3,5-6H2,1H3 |
Clave InChI |
DDWOZEJBUNMFCL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)OC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


